IRE1alpha kinase-IN-6

Description

BenchChem offers high-quality IRE1alpha kinase-IN-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IRE1alpha kinase-IN-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H23Cl2FN6O3S2 |

|---|---|

Molecular Weight |

609.5 g/mol |

IUPAC Name |

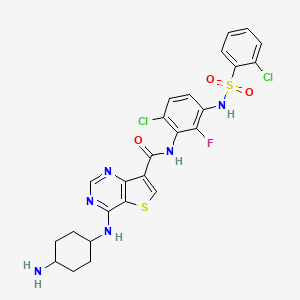

4-[(4-aminocyclohexyl)amino]-N-[6-chloro-3-[(2-chlorophenyl)sulfonylamino]-2-fluorophenyl]thieno[3,2-d]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C25H23Cl2FN6O3S2/c26-16-3-1-2-4-19(16)39(36,37)34-18-10-9-17(27)22(20(18)28)33-25(35)15-11-38-23-21(15)30-12-31-24(23)32-14-7-5-13(29)6-8-14/h1-4,9-14,34H,5-8,29H2,(H,33,35)(H,30,31,32) |

InChI Key |

DBPGUQYBXNJEQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=NC3=C2SC=C3C(=O)NC4=C(C=CC(=C4F)NS(=O)(=O)C5=CC=CC=C5Cl)Cl |

Origin of Product |

United States |

Fundamental Aspects of Ire1alpha Signaling and the Unfolded Protein Response Upr

IRE1alpha as a Central Regulator of Endoplasmic Reticulum Homeostasis

Inositol-requiring enzyme 1α (IRE1α), also known as ERN1, is the most evolutionarily conserved sensor of the UPR. frontiersin.orgbiologists.com It is a key regulator of ER homeostasis and plays a pivotal role in determining cell fate under ER stress by initiating adaptive programs or, in cases of prolonged stress, apoptosis. biologists.comnih.gov

IRE1α is a type I transmembrane protein located in the ER membrane. frontiersin.orgnovusbio.com Its structure consists of three main domains:

N-terminal Luminal Domain (LD): This domain resides within the ER lumen and is responsible for sensing the accumulation of unfolded proteins. frontiersin.orgresearchgate.netnih.gov The crystal structure of the human IRE1α luminal domain reveals a unique fold of a triangular β-sheet cluster. nih.gov This domain is crucial for the initial detection of ER stress.

Transmembrane Domain (TD): A single-pass transmembrane helix connects the luminal domain to the cytosolic domains. frontiersin.orgresearchgate.net

C-terminal Cytosolic Domain: This region, located in the cytoplasm, possesses dual enzymatic activities: a serine/threonine kinase domain and an endoribonuclease (RNase) domain. frontiersin.orgnih.govwikipedia.org An activation loop is present within the kinase domain. frontiersin.orgresearchgate.net

| Domain | Location | Primary Function |

|---|---|---|

| N-terminal Luminal Domain (LD) | ER Lumen | Senses unfolded proteins |

| Transmembrane Domain (TD) | ER Membrane | Connects luminal and cytosolic domains |

| C-terminal Cytosolic Domain (Kinase and RNase) | Cytosol | Transduces the stress signal |

The activation of IRE1α is a multi-step process initiated by ER stress. karger.com In its inactive state, IRE1α is thought to exist as a monomer or an inactive dimer. embopress.orgnih.gov The accumulation of unfolded proteins in the ER lumen triggers a series of events leading to its activation:

Dimerization and Oligomerization: Upon ER stress, IRE1α molecules dimerize and subsequently assemble into higher-order oligomers. karger.comnih.govelifesciences.orgucsf.edu This process is primarily driven by the luminal domains. ucsf.eduoncotarget.com Recent studies suggest that IRE1α exists as a constitutive homodimer at baseline and assembles into small oligomers upon ER stress. nih.govucsf.edu The formation of these oligomers is crucial for the subsequent activation steps. life-science-alliance.org

Autophosphorylation: The juxtaposition of the kinase domains within the oligomeric complex facilitates trans-autophosphorylation. oncotarget.comnih.gov This autophosphorylation occurs on several serine residues within the activation loop, with Ser724 being a critical site for governing its kinase activity. novusbio.comembopress.orgnih.gov Inhibition of autophosphorylation can be achieved with ATP-competitive inhibitors like staurosporine (B1682477) and sunitinib. embopress.org This phosphorylation event is a prerequisite for the activation of the RNase domain. embopress.org

| Step | Description | Key Molecules/Events |

|---|---|---|

| 1. Stress Sensing | Accumulation of unfolded proteins in the ER lumen. | Unfolded proteins |

| 2. Dimerization/Oligomerization | IRE1α monomers/dimers assemble into larger complexes. nih.govucsf.edu | Luminal domains |

| 3. Autophosphorylation | Kinase domains phosphorylate each other in trans. oncotarget.comnih.gov | Ser724, ATP |

| 4. RNase Activation | Conformational change activates the endoribonuclease function. biologists.com | XBP1 mRNA splicing |

Interplay of IRE1alpha with Other UPR Transducers

The three branches of the UPR signaling network exhibit significant crosstalk, ensuring a coordinated cellular response to ER stress. nih.govmdpi.com

The IRE1α and PERK pathways are intricately linked and can mutually influence each other's activity. biorxiv.org

PERK-mediated regulation of IRE1α: The PERK/ATF4 arm of the UPR can induce the expression of IRE1α mRNA, thereby increasing the potential for XBP1 splicing. mdpi.com This suggests that PERK can amplify the IRE1α signaling output. mdpi.com

IRE1α-mediated regulation of PERK: Conversely, IRE1α appears to be essential for the stability and activation of PERK. aacrjournals.org In the absence of IRE1α, PERK protein levels are reduced, and its activation is compromised. aacrjournals.org This crosstalk is critical for maintaining cellular homeostasis under stress conditions like UVB irradiation. aacrjournals.org

Mutual Inhibition: Some studies suggest a model of mutual inhibition between the IRE1 and PERK branches, which may help to fine-tune the cellular response to different levels of ER stress. biorxiv.org

The IRE1α and ATF6 pathways also demonstrate significant interplay. mdpi.com

ATF6-dependent activation of IRE1α/XBP1: The activated form of ATF6 (ATF6n) can induce the transcription of XBP1 mRNA. mdpi.com This provides the substrate for IRE1α's RNase activity, making ATF6 cleavage an essential prerequisite for the full activation of the IRE1α/XBP1-initiated transcription of UPR target genes. mdpi.com

IRE1α independence from ATF6 activation: On the other hand, IRE1α is not required for the cleavage, nuclear translocation, or transcriptional activation of ATF6. mdpi.com This indicates a hierarchical relationship where ATF6 acts upstream to facilitate the full response of the IRE1α pathway.

The ER chaperone BiP (also known as GRP78) is a key regulator of the UPR sensors. biologists.commdpi.com

Negative Regulation by BiP: In non-stressed cells, BiP binds to the luminal domain of IRE1α, keeping it in an inactive, monomeric state. frontiersin.orgmdpi.comtandfonline.com

Activation upon BiP Dissociation: During ER stress, BiP preferentially binds to the accumulating unfolded proteins due to a higher affinity. frontiersin.org This dissociation from IRE1α allows the sensor to dimerize/oligomerize and become activated. frontiersin.orgkarger.comresearchgate.net

Role of Co-chaperones: Other chaperones and co-chaperones, such as ERdj4, can also modulate IRE1α activity by promoting the interaction between IRE1α and BiP, thereby acting as repressors of the pathway. biologists.comnih.gov

Dual Enzymatic Activities of IRE1alpha: Kinase and Endoribonuclease (RNase)

IRE1α is a bifunctional enzyme, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain located in its cytosolic portion. nih.govbiorxiv.orgresearchgate.net The activation of IRE1α is a multi-step process initiated by the sensing of unfolded proteins in the ER lumen. This leads to the oligomerization and subsequent trans-autophosphorylation of the kinase domains. nih.govbiorxiv.orgucsf.edu This autophosphorylation event triggers a conformational change that allosterically activates the RNase domain, allowing it to carry out its downstream functions. biorxiv.orgucsf.edunih.gov

The kinase activity of IRE1α is fundamental to its function. physiology.orgresearchgate.net Upon ER stress, the luminal domains of IRE1α sense the accumulation of unfolded proteins, leading to their dimerization and oligomerization. biorxiv.orguzh.ch This proximity allows the cytosolic kinase domains to phosphorylate each other in a process called trans-autophosphorylation. nih.govbiorxiv.org This phosphorylation is a critical step for the subsequent activation of the RNase domain. nih.govnih.gov

Beyond its role in RNase activation, the kinase domain of IRE1α can also engage in other signaling pathways. For instance, activated IRE1α can recruit TNF receptor-associated factor 2 (TRAF2), which in turn can activate downstream stress signaling pathways like the c-Jun N-terminal kinase (JNK) cascade. frontiersin.orgphysiology.orgmdpi.com This highlights the kinase domain's role in mediating both adaptive and pro-apoptotic signals. physiology.org

The RNase activity of IRE1α is responsible for two distinct downstream signaling outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of ER-localized mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). physiology.orgnih.govnih.gov

XBP1 mRNA Splicing:

Under ER stress, the activated IRE1α RNase excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. nih.govelifesciences.org This unconventional splicing event occurs in the cytoplasm and does not require nuclear processing. nih.gov The resulting spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding, thereby enhancing the cell's capacity to cope with the protein folding load. nih.govbiorxiv.orgbiorxiv.org The recognition of XBP1 mRNA by IRE1α involves specific stem-loop structures within the mRNA. embopress.orgmolbiolcell.org

Regulated IRE1-Dependent Decay (RIDD):

In addition to splicing XBP1 mRNA, the RNase domain of IRE1α can also target other mRNAs for degradation. life-science-alliance.orgfrontiersin.org This process, termed RIDD, primarily targets mRNAs that are being translated on the ER membrane. molbiolcell.orgfrontiersin.org By degrading these mRNAs, RIDD helps to reduce the influx of new proteins into the already stressed ER, thus alleviating the protein folding burden. frontiersin.org In mammals, known RIDD substrates often contain an XBP1-like stem-loop structure. biorxiv.orgmolbiolcell.org However, recent research suggests that IRE1α can also degrade mRNAs lacking these recognizable motifs through a process requiring higher-order oligomerization of IRE1α. biorxiv.orgbiorxiv.org The intensity and duration of ER stress can influence the substrate specificity of IRE1α, with prolonged stress leading to a broader range of mRNA degradation via RIDD, which can contribute to apoptosis. escholarship.orglife-science-alliance.org

Interactive Data Tables

Table 1: Key Features of IRE1alpha Enzymatic Activities

| Feature | Serine/Threonine Kinase Activity | Endoribonuclease (RNase) Activity |

|---|---|---|

| Primary Function | Trans-autophosphorylation to activate the RNase domain. nih.govbiorxiv.org | Splicing of XBP1 mRNA and degradation of other mRNAs (RIDD). physiology.orgnih.govnih.gov |

| Activation Trigger | Dimerization/oligomerization upon sensing unfolded proteins. biorxiv.orguzh.ch | Allosteric activation following kinase domain phosphorylation. ucsf.edunih.gov |

| Key Substrates | Itself (autophosphorylation). nih.govbiorxiv.org | XBP1 mRNA, various ER-localized mRNAs. nih.govfrontiersin.org |

| Downstream Pathways | Activation of JNK signaling via TRAF2. frontiersin.orgphysiology.org | UPR gene expression (via XBP1s), reduction of ER protein load (via RIDD). nih.govfrontiersin.org |

Table 2: Comparison of IRE1alpha RNase Substrates

| Substrate | Description | Recognition Mechanism | Consequence of Processing |

|---|---|---|---|

| XBP1 mRNA | mRNA encoding the X-box binding protein 1 transcription factor. nih.gov | Recognition of specific stem-loop structures. embopress.orgmolbiolcell.org | Splicing to produce the active XBP1s transcription factor. nih.govelifesciences.org |

| RIDD Targets | A subset of mRNAs localized to the ER membrane. frontiersin.org | Can involve XBP1-like stem-loops or be motif-independent in higher oligomeric states. biorxiv.orgbiorxiv.orgmolbiolcell.org | Degradation of the mRNA, reducing the protein load on the ER. frontiersin.org |

Mechanistic Dissection of Ire1alpha Kinase Modulation by Chemical Compounds

Modulatory Effects of Small Molecules on IRE1alpha Kinase Activity

Inositol-requiring enzyme 1 alpha (IRE1α) is a critical sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). mdpi.com IRE1α possesses a unique dual-enzyme function, with both a serine/threonine kinase domain and an endoribonuclease (RNase) domain located in its cytosolic portion. nih.govnih.gov Upon ER stress, IRE1α oligomerizes and trans-autophosphorylates, leading to the activation of its RNase domain. biorxiv.orgnih.gov This activation initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the adaptive UPR. pnas.org The intricate relationship between the kinase and RNase domains allows for complex regulation by small molecule inhibitors, which can either activate or inhibit the RNase function through allosteric mechanisms. nih.gov

Allosteric Regulation of IRE1alpha RNase by Kinase Ligands

The kinase and RNase domains of IRE1α are functionally coupled, allowing ligands that bind to the ATP-binding pocket of the kinase domain to allosterically modulate the activity of the RNase domain. nih.govresearchgate.net This phenomenon permits kinase inhibitors to have divergent effects on IRE1α's signaling output. nih.gov Some ATP-competitive inhibitors, despite blocking the kinase's ability to autophosphorylate, can actually promote a conformational state that activates the RNase domain. nih.govresearchgate.net This activation can occur even in the absence of ER stress, effectively bypassing the normal requirement for autophosphorylation to initiate XBP1 splicing. escholarship.org Conversely, other classes of kinase ligands can bind to the same ATP pocket but induce a different conformation that leads to the inhibition of the RNase domain. nih.gov This allosteric control highlights that the kinase domain acts as a regulatory hub, where the binding of different small molecules can stabilize distinct protein conformations, thereby switching the RNase activity "on" or "off". nih.gov

Distinct Mechanisms of Type I and Type II Kinase Inhibitors on IRE1alpha Conformation

The divergent effects of kinase inhibitors on IRE1α's RNase activity can be largely categorized by their classification as Type I or Type II inhibitors. nih.gov This classification is based on the specific conformation of the kinase domain they stabilize.

Type I inhibitors bind to the active conformation of the kinase domain, often referred to as the "DFG-in" state, which is the conformation typically adopted when binding ATP. nih.gov By stabilizing this active kinase conformation, Type I inhibitors allosterically promote the dimerization or oligomerization of IRE1α, which is a prerequisite for RNase activation. nih.govescholarship.org Therefore, even while they inhibit the phosphotransfer reaction (autophosphorylation), they act as activators of the RNase domain. nih.govescholarship.org A well-known example of a Type I inhibitor that activates IRE1α RNase is APY29. nih.gov

Type II inhibitors , in contrast, bind to and stabilize an inactive conformation of the kinase domain, known as the "DFG-out" state. sigmaaldrich.comselleckchem.com By locking the kinase in this inactive state, Type II inhibitors prevent the conformational changes necessary for IRE1α oligomerization. nih.gov This disruption of oligomerization allosterically inhibits the RNase activity, effectively shutting down XBP1 splicing. nih.gov These inhibitors are often referred to as "Kinase-Inhibiting RNase Attenuators" or KIRAs. nih.gov

Characterization of IRE1alpha Kinase-IN-6 as an IRE1alpha Kinase Modulator

IRE1alpha kinase-IN-6, more commonly known as KIRA6, is a potent, ATP-competitive small molecule designed to modulate the activity of IRE1α. sigmaaldrich.comcaymanchem.comimmunomart.com It is classified as a Type II kinase inhibitor and a "Kinase-Inhibiting RNase Attenuator" (KIRA), which selectively targets IRE1α. nih.govsigmaaldrich.com

Inhibition Profile of IRE1alpha Kinase-IN-6 on IRE1alpha Autophosphorylation

As an ATP-competitive inhibitor, KIRA6 directly targets the kinase domain of IRE1α, preventing its trans-autophosphorylation, a critical step in its activation cascade during ER stress. sigmaaldrich.comselleckchem.com By binding to the ATP pocket of the kinase domain in its inactive conformation, KIRA6 effectively blocks the phosphotransfer reaction. sigmaaldrich.com This inhibition of autophosphorylation has been demonstrated in cellular assays where KIRA6 treatment reduces the levels of phosphorylated IRE1α in response to ER stress inducers like thapsigargin (B1683126) (Tg) or tunicamycin (B1663573) (Tm). sigmaaldrich.comselleckchem.com The inhibitory potency of KIRA6 is significant, with reported IC50 values varying slightly depending on the assay, including 0.6 µM and a more potent 4.4 nM. sigmaaldrich.comselleckchem.comimmunomart.commedchemexpress.com

| Parameter | Value | Reference |

|---|---|---|

| Target | IRE1α Kinase | sigmaaldrich.com |

| Mechanism | ATP-Competitive, Type II Inhibitor | sigmaaldrich.comselleckchem.com |

| IC50 | 0.6 µM | sigmaaldrich.comselleckchem.commedchemexpress.com |

| 4.4 nM | immunomart.com |

Impact of IRE1alpha Kinase-IN-6 on Allosteric Regulation of RNase Activity

The primary mechanism by which KIRA6 functions as an IRE1α modulator is through its allosteric inhibition of the RNase domain. nih.gov By stabilizing the inactive "DFG-out" conformation of the kinase domain, KIRA6 prevents the necessary oligomerization of IRE1α molecules. nih.govsigmaaldrich.com This lack of oligomerization means the RNase domains are not brought into the correct proximity and conformation for activation. nih.gov Consequently, KIRA6 effectively attenuates RNase activity, leading to a dose-dependent inhibition of XBP1 mRNA splicing. sigmaaldrich.comselleckchem.com This makes KIRA6 a powerful tool to uncouple the kinase and RNase functions of IRE1α, specifically blocking the downstream signaling pathway that leads to XBP1s production. nih.gov

Molecular Mechanisms of Action of IRE1alpha Kinase Modulators beyond Kinase Inhibition

Research has shown that some of the anti-inflammatory properties of KIRA6 are, surprisingly, independent of IRE1α. frontiersin.orgresearchgate.net In certain cellular contexts, KIRA6 was found to curtail pro-inflammatory responses by targeting the cytosolic heat shock protein HSP60. researchgate.net Furthermore, KIRA6 has been reported to block leukotriene biosynthesis in human phagocytes. nih.govfrontiersin.org This effect was not mediated by IRE1α but rather through the inhibition of the p38 and ERK mitogen-activated protein kinase (MAPK) signaling pathways. nih.govfrontiersin.org Molecular modeling and in vitro kinase assays suggest that KIRA6 can directly interact with the ATP-binding pocket of p38 and inhibit its activity, with an IC50 value (1 µM) comparable to that for IRE1α. nih.gov These findings indicate that the pharmacological actions of KIRA6, and potentially other kinase inhibitors, can be multifaceted, involving both on-target and off-target mechanisms that may contribute to their therapeutic potential.

Based on a comprehensive search of the available literature, there is no specific information detailing the mechanistic effects of a compound named “IRE1alpha kinase-IN-6” on the oligomerization, phosphorylation, or S-nitrosylation of the IRE1alpha protein.

Therefore, this article cannot be generated as requested.

To provide context on the subject area, research on other chemical compounds that modulate IRE1alpha has established the following general principles:

Influence on Oligomerization: The activation of IRE1α, a key sensor in the unfolded protein response (UPR), is initiated by its dimerization and higher-order oligomerization within the endoplasmic reticulum membrane. nih.govnih.govresearchgate.net This self-association is a critical step that juxtaposes the cytosolic kinase domains, enabling their activation. nih.govescholarship.org Different classes of chemical modulators can influence this process. For instance, Type I kinase inhibitors have been observed to increase the dimeric or oligomeric state of IRE1α, whereas Type II inhibitors tend to decrease oligomerization and stabilize the monomeric, inactive form of the enzyme. escholarship.org

Modulation of Phosphorylation: Oligomerization of IRE1α leads to the trans-autophosphorylation of its kinase domains. nih.govbiorxiv.org This phosphorylation is a crucial event that activates the C-terminal RNase domain, which is responsible for splicing X-box binding protein 1 (XBP1) mRNA and initiating regulated IRE1-dependent decay (RIDD) of other mRNAs. nih.govbiorxiv.org Kinase inhibitors, by definition, interfere with this process. ATP-competitive inhibitors can block the autophosphorylation of IRE1α. nih.gov However, the effect on the downstream RNase activity can vary; some inhibitors allosterically activate the RNase domain despite blocking phosphorylation, while others inactivate it. nih.govnih.gov

Selective Inhibition of S-Nitrosylation: S-nitrosylation is a post-translational modification where a nitric oxide (NO) group is added to a cysteine residue. In the context of IRE1α, S-nitrosylation has been shown to impair its RNase activity without affecting its dimerization or autophosphorylation. nih.govacs.org This modification can uncouple the kinase and RNase functions of IRE1α. nih.gov Researchers have actively screened for and identified compounds, such as 1ACTA, that can selectively inhibit the S-nitrosylation of IRE1α, thereby preserving its RNase function even under conditions of nitrosative stress. nih.govacs.org

While these findings illustrate the complex ways in which chemical compounds can modulate IRE1alpha, no data is currently available to describe the specific effects of "IRE1alpha kinase-IN-6" within this framework.

Cellular and Molecular Consequences of Ire1alpha Kinase Inhibition

Regulation of XBP1 mRNA Splicing by IRE1alpha Kinase Modulation

IRE1α is a key sensor of endoplasmic reticulum (ER) stress. mdpi.com Upon activation, its RNase domain mediates the unconventional splicing of XBP1 mRNA. spandidos-publications.comnih.gov This process involves the removal of a 26-nucleotide intron, leading to a translational frameshift and the production of the active transcription factor, XBP1s. mdpi.comspandidos-publications.comnih.gov

IRE1alpha kinase-IN-6 is a selective inhibitor of the kinase function of IRE1α. By targeting the kinase domain, this compound effectively prevents the autophosphorylation and subsequent activation of the RNase domain. mdpi.com This inhibition directly blocks the splicing of XBP1 mRNA, thereby preventing the generation of the spliced form, XBP1s. spandidos-publications.comnih.gov Consequently, the accumulation of the unspliced form of XBP1 (XBP1u) is observed, while the levels of XBP1s protein are significantly reduced.

The spliced form of XBP1, XBP1s, is a potent transcription factor that translocates to the nucleus and activates the transcription of a wide array of genes involved in the unfolded protein response (UPR). nih.govmdpi.comresearchgate.net These target genes are crucial for restoring ER homeostasis and include those encoding ER chaperones, proteins involved in ER-associated degradation (ERAD), and components required for lipid biosynthesis to expand the ER membrane. mdpi.commdpi.com

Under conditions of IRE1α kinase inhibition by compounds like IRE1alpha kinase-IN-6, the diminished production of XBP1s leads to the downregulation of its target genes. nih.gov This can have profound effects on cellular function, particularly in cells with a high secretory load that are heavily reliant on a robust UPR. For instance, the expression of genes regulated by XBP1s, such as those involved in protein folding and degradation, is attenuated. mdpi.com Furthermore, XBP1s has been shown to regulate the expression of interleukin-6 (IL-6), and its inhibition can lead to reduced IL-6 levels. spandidos-publications.comnih.gov

| Gene Category | Specific Genes | Function | Effect of IRE1alpha Kinase Inhibition |

|---|---|---|---|

| ER Chaperones | HSPA5 (BiP/Grp78), DNAJB9 (ERdj4), DNAJC3 (p58IPK) | Protein folding and quality control | Downregulation |

| ER-Associated Degradation (ERAD) | EDEM1, HERPUD1 | Degradation of misfolded proteins | Downregulation |

| Lipid Biosynthesis | SCD1, FADS1 | ER membrane expansion | Downregulation |

| Cytokine Production | IL-6 | Inflammation and immune response | Downregulation |

Modulation of Regulated IRE1-Dependent Decay (RIDD) by IRE1alpha Kinase Inhibition

Beyond its role in XBP1 splicing, the RNase activity of IRE1α also mediates the degradation of a subset of mRNAs and microRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). mdpi.comnih.govnih.govfrontiersin.org This pathway helps to reduce the protein load on the ER during stress. frontiersin.orgnih.gov

The kinase activity of IRE1α is thought to influence the substrate specificity of its RNase domain. nih.gov Inhibition of the kinase domain by IRE1alpha kinase-IN-6 can therefore alter the profile of RIDD substrates. While the precise mechanisms are still under investigation, it is believed that the conformational state of the IRE1α oligomer, which is influenced by its phosphorylation status, dictates which mRNAs are targeted for cleavage. biorxiv.orgbiorxiv.org RIDD targets often contain a consensus stem-loop structure similar to that found in XBP1 mRNA. nih.govresearchgate.netmolbiolcell.org However, some studies suggest that under certain conditions, IRE1α can cleave mRNAs lacking this canonical motif. biorxiv.orgbiorxiv.org Treatment with a kinase inhibitor would be expected to favor a state that is less active towards a broad range of RIDD substrates.

The profile of mRNAs and microRNAs degraded via RIDD is cell-type and context-dependent. nih.govnih.gov Under conditions of IRE1α kinase inhibition, the degradation of certain RIDD substrates is attenuated. This can lead to the stabilization of specific mRNAs and microRNAs that would otherwise be cleared. For example, IRE1α has been shown to degrade pre-miR-301a, and its inhibition could lead to increased levels of this microRNA. nih.gov The functional consequences of altering these degradation profiles are an active area of research.

| Substrate Type | Specific Example | Function of Encoded/Mature Product | Postulated Effect of IRE1alpha Kinase-IN-6 |

|---|---|---|---|

| mRNA | BLOC1S1 | Component of the biogenesis of lysosome-related organelles complex 1 | Stabilization |

| mRNA | CD59 | Complement regulatory protein | Stabilization |

| microRNA | pre-miR-17 | Regulates cell cycle and apoptosis | Stabilization |

| microRNA | pre-miR-34a | Tumor suppressor | Stabilization |

Impact on Cellular Fate Decisions and Homeostasis

Influence on ER Calcium Homeostasis and Reactive Oxygen Species (ROS) Signaling

The role of IRE1α in regulating endoplasmic reticulum (ER) calcium (Ca²⁺) homeostasis is multifaceted, involving both its physical presence as a structural component and the signaling output of its enzymatic activities. A significant fraction of IRE1α is located at mitochondria-associated ER membranes (MAMs), critical hubs for intercellular communication and Ca²⁺ transfer. scripps.edu Research has uncovered a non-canonical function where IRE1α's presence, independent of its kinase or RNase activity, helps maintain MAM composition and function, thereby fine-tuning the transfer of Ca²⁺ from the ER to mitochondria. scripps.edu Consequently, a deficiency in IRE1α protein can alter ER Ca²⁺ release dynamics. scripps.edu

The relationship between IRE1α and reactive oxygen species (ROS) is bidirectional. Increased ROS levels can serve as an ER stress signal that leads to the activation of IRE1α. nih.gov Conversely, the inhibition of IRE1α can modulate ROS levels. For instance, pharmacological inhibition of the IRE1α RNase domain has been shown to reduce lipid-induced mitochondrial ROS (mtROS) release and subsequent inflammasome activation. researchgate.net Furthermore, the mechanism of action for certain IRE1α inhibitors is directly linked to ROS; the compound toxoflavin (B1683212), for example, inhibits IRE1α by inducing ROS production, which in turn oxidizes conserved cysteine residues within the enzyme, leading to its irreversible inactivation. nih.gov This highlights a complex interplay where IRE1α kinase inhibition can influence, and be influenced by, cellular redox signaling.

| Research Finding | Cellular Context | Key Outcome of IRE1α Inhibition/Deficiency | Citation |

| Structural Role in MAMs | Mouse Liver Cells | IRE1α deficiency (kinase-deleted mutant) alters ER Ca²⁺ release into mitochondria, indicating a structural, non-enzymatic role. | scripps.edu |

| ROS-Mediated Inhibition | In vitro biochemical assays | The inhibitor toxoflavin generates ROS, which oxidizes cysteine residues on IRE1α, causing irreversible inhibition. | nih.gov |

| Reduction of mtROS | Murine Adipose Tissue | Pharmacological inhibition of IRE1α RNase significantly reduces lipid-induced mitochondrial ROS release. | researchgate.net |

Regulation of Cellular Proliferation and Cell Cycle

IRE1α signaling is frequently co-opted by cancer cells to support survival and proliferation under stressful tumor microenvironment conditions. The kinase-driven activation of IRE1α's RNase domain and subsequent splicing of XBP1 mRNA is positively correlated with cellular proliferation. nih.gov The resulting XBP1s transcription factor upregulates genes involved in protein folding and secretion, but also cell cycle regulators like cyclin A1. nih.gov

Consequently, the inhibition of IRE1α presents a strategy to halt cancer cell growth. Pharmacological inhibition of IRE1α's RNase activity—a direct downstream consequence of kinase inhibition—has been shown to induce caspase-dependent apoptosis and cell cycle arrest at the G1 phase in acute myeloid leukemia (AML) cells. oncotarget.comresearchgate.net This cell cycle blockade is achieved through the modulation of key regulatory proteins. Specifically, IRE1α inhibition leads to the upregulation of cyclin-dependent kinase inhibitors p21cip1 and p27kip1, and the downregulation of pro-proliferative proteins such as cyclin D1. oncotarget.com These findings establish that blocking the IRE1α kinase-RNase axis can effectively suppress the proliferation of malignant cells by enforcing a G1 checkpoint. oncotarget.comnih.gov

| Inhibitor | Cell Line / Type | Observed Effect on Cell Cycle | Molecular Changes | Citation |

|---|---|---|---|---|

| HNA (RNase inhibitor) | AML (NB4, HL-60, U937) | Induction of G1 cell cycle arrest | ↑ p21cip1, ↑ p27kip1, ↓ Cyclin D1, ↓ c-Myc, ↓ Bcl-2 | oncotarget.com |

| STF-083010 (RNase inhibitor) | AML cells | Cytotoxicity and cell cycle arrest | Attenuated XBP1 splicing | oncotarget.com |

| HNA / STF-083010 | Pre-B ALL cells | Cell cycle arrest at G0/G1 phase | Not specified | mdpi.com |

Modulation of Lipid Anabolism and Secretion Efficiency

Beyond its role in the canonical unfolded protein response (UPR), IRE1α's kinase activity is a critical regulator of specialized cellular processes, including unconventional protein secretion (UPS) and lipid metabolism.

A key kinase-dependent function of IRE1α is the facilitation of a Golgi-independent UPS pathway. This route allows for the cell surface expression of certain misfolded proteins that would otherwise be targeted for degradation, such as the disease-causing mutants ΔF508-CFTR (in cystic fibrosis) and p.H723R-pendrin. nih.govresearchgate.net Crucially, this process is dependent on the kinase activity of IRE1α but not its RNase activity or the downstream effector XBP1. nih.govresearchgate.net Treatment with a specific IRE1α kinase inhibitor, APY29, was shown to diminish the surface expression of ΔF508-CFTR that was induced by an ER-to-Golgi transport block, confirming the essential role of the kinase function in this secretion pathway. researchgate.net

IRE1α also plays a significant role in maintaining lipid homeostasis, largely through its RNase-dependent functions which are contingent on prior kinase activation. The IRE1α/XBP1s pathway regulates the transcription of numerous genes involved in lipid synthesis and metabolism. nih.govnih.gov A notable target is stearoyl-CoA desaturase (SCD1), an enzyme that generates unsaturated fatty acids necessary for ER membrane integrity. nih.gov Pharmacological inhibition of IRE1α's RNase activity in Myc-transformed cancer cells leads to decreased SCD1 accumulation, which in turn impairs growth and induces apoptosis—a phenotype that can be rescued by supplying exogenous unsaturated lipids. nih.gov This demonstrates that by inhibiting IRE1α kinase, the downstream regulation of lipid anabolism required to support rapid cell proliferation is compromised.

| Process | Key Molecular Player / Pathway | Effect of IRE1α Kinase Inhibition | Experimental Compound | Citation |

|---|---|---|---|---|

| Unconventional Protein Secretion (UPS) | ΔF508-CFTR | Inhibited rescue of misfolded protein to the cell surface. | APY29 | researchgate.net |

| Lipid Anabolism | SCD1 | Decreased SCD1 expression and de novo lipogenesis (via RNase inhibition). | B-I09 | nih.gov |

| Lipid Anabolism | AMPKγ2 / SCD1 | Inhibited upregulation of SCD1 in response to membrane lipid saturation. | (via IRE1 knockdown) | u-tokyo.ac.jp |

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical research data associated with a compound explicitly named “IRE1alpha kinase-IN-6” for the cancer models outlined in the request. The search for detailed research findings on this particular compound in Triple-Negative Breast Cancer (TNBC), Multiple Myeloma (MM), Acute Myeloid Leukemia (AML), Glioblastoma, and Pancreatic Cancer models did not yield any specific results.

Therefore, it is not possible to generate the requested article focusing solely on "IRE1alpha kinase-IN-6" as per the provided structure and content requirements. Scientific and medical literature extensively covers the role of the IRE1alpha kinase pathway in various cancers and discusses the preclinical investigations of several other named small molecule inhibitors of IRE1alpha. However, information detailing the specific effects and research findings for a compound designated "IRE1alpha kinase-IN-6" is not available in the public domain.

Preclinical Investigations of Ire1alpha Kinase Modulation in Disease Models

Oncological Research and Tumor Biology

Targeting IRE1alpha Kinase in Specific Cancer Types

Other Solid Tumor Preclinical Models (e.g., Breast, Colorectal, Gastric, Hepatocellular Carcinoma, Prostate, Melanoma, Pituitary Neuroendocrine Tumors)

Inhibition of the inositol-requiring enzyme 1 alpha (IRE1α) kinase pathway has demonstrated significant therapeutic potential across a range of solid tumor preclinical models. The reliance of cancer cells on the unfolded protein response (UPR), of which IRE1α is a key sensor, makes this pathway an attractive target for anti-cancer therapies.

Breast Cancer: In models of triple-negative breast cancer (TNBC), a particularly aggressive subtype, pharmacologic inhibition of the IRE1α kinase domain has been shown to substantially attenuate tumor growth. nih.gov The IRE1α RNase inhibitor MKC8866 was found to decrease the production of pro-tumorigenic factors in TNBC cells. nih.gov Studies using another IRE1α kinase inhibitor demonstrated that its efficacy was superior to anti-VEGF-A therapy in TNBC models, achieving up to 90% tumor growth inhibition (TGI) as a single agent. nih.gov Inhibition of IRE1α RNase activity has been observed to reduce breast cancer cell proliferation, primarily through cell cycle arrest. researchgate.netiiarjournals.org

Colorectal Cancer (CRC): In preclinical CRC models, reducing IRE1α expression or inhibiting its RNase activity with the small molecule 4µ8C has been shown to suppress the proliferation of cancer cells both in vitro and in vivo. iiarjournals.orgresearchgate.net Mechanistically, IRE1α inhibition was found to repress the expression of β-catenin, a key driver of colonic tumorigenesis. researchgate.net Furthermore, inhibiting IRE1α RNase activity has been shown to sensitize 5-Fluorouracil (5-FU)-resistant colon cancer cells to chemotherapy. iiarjournals.orgoaepublish.com

Hepatocellular Carcinoma (HCC): In a chemically induced mouse model of HCC, treatment with the IRE1α inhibitor 4µ8C significantly reduced tumor burden and collagen deposition. elifesciences.orgnih.govresearchgate.net The therapeutic effect is believed to stem from both direct actions on the tumor cells and indirect effects on the tumor microenvironment, specifically by blocking the activation of hepatic stellate cells, which are crucial for creating a fibrotic, pro-tumorigenic environment. elifesciences.orgnih.govsemanticscholar.org

Prostate Cancer: The IRE1α-XBP1s signaling pathway is significantly upregulated in prostate cancer. oregonstate.edu Preclinical studies using the specific IRE1α RNase inhibitor MKC8866 demonstrated strong inhibition of tumor growth in multiple mouse models of prostate cancer. nih.gov The anti-tumor effect is linked to the downregulation of the oncogene c-MYC, establishing a direct connection between the UPR and oncogenic signaling pathways. nih.govresearchgate.net

The table below summarizes key findings of IRE1α kinase inhibition in various solid tumor preclinical models.

| Tumor Type | IRE1α Inhibitor | Key Findings |

| Triple-Negative Breast Cancer | Unnamed Kinase Inhibitor, MKC8866 | Attenuated tumor growth, decreased pro-tumorigenic factor production, induced cell cycle arrest. nih.govnih.gov |

| Colorectal Cancer | 4µ8C | Suppressed cancer cell proliferation, reduced β-catenin expression, sensitized cells to 5-FU. iiarjournals.orgresearchgate.net |

| Hepatocellular Carcinoma | 4µ8C | Reduced tumor burden and collagen deposition, blocked activation of hepatic stellate cells. elifesciences.orgnih.gov |

| Prostate Cancer | MKC8866 | Inhibited tumor growth, downregulated c-MYC signaling. nih.govresearchgate.net |

Impact on Tumor Microenvironment Remodeling

The inhibition of IRE1α kinase activity extends beyond direct effects on tumor cells, significantly impacting the complex tumor microenvironment (TME). By modulating various cellular components of the TME, IRE1α inhibitors can help to overcome immunosuppression and create a more favorable environment for anti-tumor immune responses.

Cancer-associated fibroblasts are a critical component of the TME that contribute to tumor progression, metastasis, and therapy resistance. In TNBC models, disruption of IRE1α led to a significant decrease in the number of tumor-infiltrating CAFs. nih.gov Similarly, in HCC, inhibiting IRE1α with 4µ8C was shown to block the activation of hepatic stellate cells, a major source of CAFs in the liver, thereby reducing fibrosis and tumor promotion. elifesciences.orgnih.gov

Myeloid-derived suppressor cells are immature myeloid cells with potent immunosuppressive functions that represent a major obstacle to effective anti-cancer immunity. The IRE1α pathway has been identified as a key regulator of the immunosuppressive activity of polymorphonuclear MDSCs (PMN-MDSCs) in cancer models. nih.gov Pharmacological inhibition of IRE1α in TNBC models resulted in a decreased frequency of MDSCs in the tumor bed. nih.govresearchgate.net Furthermore, in breast cancer models, the IRE1 inhibitor ORIN1001, particularly in combination with a taxane, was shown to selectively deplete MDSCs, thereby reversing immunosuppression. bcm.edu

The tumor vasculature is often chaotic and leaky, which can impede the delivery of therapeutic agents and promote metastasis. IRE1α signaling has been implicated in promoting angiogenesis. Inhibition of IRE1α in TNBC models has been shown to promote vascular normalization by increasing the number of pericytes, which are crucial for stabilizing blood vessels. nih.gov This effect on the tumor vasculature can enhance the efficacy of anti-angiogenic therapies. researchgate.net

Synergy of IRE1alpha Kinase Inhibition with Established Anti-Cancer Therapies

A growing body of preclinical evidence suggests that inhibiting the IRE1α kinase pathway can synergize with existing anti-cancer treatments, including chemotherapy, targeted therapy, and immunotherapy, to enhance their efficacy.

In TNBC, the combination of an IRE1α kinase inhibitor with an anti-VEGF-A antibody resulted in frequent tumor regression, a significant improvement over either agent alone. nih.gov The IRE1α RNase inhibitor MKC8866 has been shown to enhance the efficacy of the chemotherapeutic agent paclitaxel in TNBC models, delaying tumor regrowth after treatment cessation. nih.gov Similarly, in MYC-driven breast cancer, the IRE1 inhibitor ORIN1001 substantially enhanced the efficacy of docetaxel, leading to rapid tumor regression. bcm.edu

In prostate cancer, MKC8866 demonstrated robust synergistic effects when combined with current prostate cancer drugs. nih.gov Furthermore, targeting IRE1α has been shown to reprogram the TME to be more responsive to immunotherapy. oregonstate.edu In prostate cancer models, the inhibitor MKC8866 significantly enhanced the efficacy of anti-PD-1 immunotherapy. oregonstate.eduichor.bio This synergistic effect is thought to be mediated by the reduction of immunosuppressive cells and the potentiation of interferon responses within the TME. oregonstate.eduichor.bio In colon cancer, the IRE1α inhibitor 4µ8C enhanced the efficacy of 5-FU. iiarjournals.org

The table below summarizes the synergistic effects of IRE1α kinase inhibitors with other anti-cancer therapies.

| Tumor Type | IRE1α Inhibitor | Combination Therapy | Outcome |

| Triple-Negative Breast Cancer | Unnamed Kinase Inhibitor | Anti-VEGF-A Antibody | Frequent tumor regression. nih.gov |

| Triple-Negative Breast Cancer | MKC8866 | Paclitaxel | Delayed tumor regrowth. nih.gov |

| MYC-driven Breast Cancer | ORIN1001 | Docetaxel | Rapid tumor regression. bcm.edu |

| Prostate Cancer | MKC8866 | Anti-PD-1 Antibody | Enhanced immunotherapy efficacy. oregonstate.eduichor.bio |

| Colon Cancer | 4µ8C | 5-Fluorouracil (5-FU) | Enhanced chemotherapy efficacy. iiarjournals.org |

Autoimmune and Inflammatory Disease Research

The role of the IRE1α pathway is not limited to cancer; it is also a critical mediator of inflammatory and autoimmune processes. The endoplasmic reticulum stress and the subsequent activation of the UPR, including the IRE1α branch, are implicated in the pathogenesis of various autoimmune and inflammatory diseases.

In preclinical models of type 1 diabetes, an autoimmune disease characterized by the destruction of pancreatic β-cells, IRE1α hyperactivity has been shown to promote β-cell death. nih.govresearchgate.net Inhibition of the IRE1α RNase activity with selective kinase-inhibiting RNase attenuators (KIRAs), such as KIRA6 and KIRA8, was found to reduce pancreatic β-cell apoptosis and even reverse established diabetes in the non-obese diabetic (NOD) mouse model. nih.govresearchgate.net This suggests that ER-stressed β-cells contribute to their own demise during the disease process and that targeting IRE1α could be a viable therapeutic strategy. nih.gov

In the context of inflammatory diseases, IRE1α activation is linked to the production of pro-inflammatory cytokines. nih.govresearchgate.net In models of inflammatory arthritis, the IRE1α inhibitor 4µ8C was shown to suppress joint inflammation and reduce the levels of inflammatory cytokines. researchgate.net Similarly, in cystic fibrosis, a disease characterized by chronic airway inflammation, IRE1α is implicated in the excessive cytokine production. nih.gov The small molecule inhibitor KIRA6 was shown to block the production of inflammatory cytokines in cystic fibrosis human bronchial epithelia, suggesting its potential clinical utility. nih.gov Furthermore, IRE1α has been identified as a key regulator of metaflammation, a chronic low-grade inflammation associated with metabolic diseases like atherosclerosis. ucsf.edu Small molecule inhibitors of IRE1α's RNase function have been shown to counteract the progression of atherosclerosis in hyperlipidemic mice by uncoupling lipid-induced ER stress from inflammasome activation in macrophages. ucsf.edu

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNFα, IL-6)

The activation of IRE1α is closely linked to the production of several key pro-inflammatory cytokines. Upon ER stress, the kinase domain of IRE1α can initiate signaling cascades that lead to the expression of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). This occurs through the formation of a complex with TNF receptor-associated factor 2 (TRAF2), which can activate downstream pathways like JNK-AP1 and NF-κB, both of which are potent inducers of inflammatory gene expression nih.govresearchgate.netresearchgate.net.

Furthermore, the RNase activity of IRE1α contributes to cytokine production through the splicing of X-box binding protein 1 (XBP1) mRNA. The resulting protein, XBP1s, is a transcription factor that can also drive the expression of pro-inflammatory cytokines nih.gov. IRE1α activation can also mediate the production of Interleukin-1 beta (IL-1β). One mechanism involves the IRE1α-dependent decay (RIDD) of specific microRNAs, which in turn leads to the activation of the NLRP3 inflammasome, a key platform for IL-1β processing and secretion researchgate.netresearchgate.net.

Studies using small molecule inhibitors have demonstrated that blocking IRE1α kinase activity can suppress the production of these cytokines. For instance, the IRE1α kinase inhibitor KIRA6 has been shown to blunt the production of pro-inflammatory cytokines by interfering with IRE1α's ability to initiate these signaling pathways nih.govnih.gov.

Table 1: IRE1α-Mediated Pathways in Pro-inflammatory Cytokine Production

| Cytokine | Mediating Pathway(s) | Role of IRE1α Domain |

|---|---|---|

| IL-1β | NLRP3 Inflammasome Activation; GSK-3β Activation | Kinase & RNase (RIDD) nih.govresearchgate.netresearchgate.net |

| TNFα | JNK-AP1 Activation; NF-κB Activation | Kinase nih.govresearchgate.netresearchgate.net |

| IL-6 | JNK-AP1 Activation; NF-κB Activation; NOD1/2 Pathway | Kinase nih.govresearchgate.netnih.govfrontiersin.org |

Regulation of Immune Cell Responses

IRE1α plays a pivotal role in the function and survival of various immune cells, which are often secretory and thus have a high protein-folding load, making them susceptible to ER stress nih.gov. The IRE1α/XBP1s pathway is essential for the differentiation and function of several immune cell types, including plasma cells and dendritic cells.

In macrophages, IRE1α signaling can be activated by stimuli like lipopolysaccharide (LPS) and contributes to the inflammatory response researchgate.net. Modulation of IRE1α can therefore alter the behavior of these key immune cells. Inhibition of IRE1α has been shown to affect T-cell activation and may influence the balance between different T-helper cell subsets, which is crucial in coordinating an immune response nih.gov.

Role in ER Stress-Induced Autoimmunity Mechanisms

ER stress is increasingly recognized as a contributor to the pathogenesis of autoimmune diseases. The IRE1α pathway is implicated in autoimmunity through several mechanisms nih.govresearchgate.netnih.gov. Firstly, by promoting the production of pro-inflammatory cytokines, IRE1α can contribute to the chronic inflammatory state that characterizes many autoimmune disorders nih.govresearchgate.net.

Secondly, IRE1α may be involved in the generation of autoantigens. During unresolved ER stress, misfolded proteins can accumulate and be presented to the immune system, potentially breaking self-tolerance nih.govresearchgate.net. Furthermore, IRE1α's RIDD activity can alter MHC class I antigen presentation, which could lead to the activation of autoreactive T-cells nih.gov. The potential for small molecule inhibitors of IRE1α to modulate these processes is an active area of investigation for diseases like rheumatoid arthritis and type 1 diabetes nih.gov.

Fibrotic Disease Research

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and failure. ER stress in epithelial cells is considered a key pathogenic driver, making IRE1α a therapeutic target.

Attenuation of Pulmonary Fibrosis in Preclinical Models

In preclinical models of pulmonary fibrosis, typically induced by the agent bleomycin, ER stress and the activation of IRE1α are observed prior to the development of fibrotic changes researchgate.netplos.orgnih.gov. The administration of small molecule IRE1α kinase inhibitors, such as KIRA7 and KIRA8, has been shown to be effective in these models.

Research demonstrates that systemic administration of these inhibitors can prevent the development of lung fibrosis when given at the time of injury researchgate.netplos.orgnih.gov. More significantly, treatment with KIRA compounds after fibrosis has already been established can promote its reversal researchgate.netplos.orgnih.gov. This therapeutic effect is linked to the inhibitors' ability to reduce terminal UPR signaling and protect lung epithelial cells researchgate.netplos.org. Specifically, IRE1α inhibition with KIRA8 was found to reduce the number of damage-associated transient progenitors (DATPs), a cell state that promotes fibrosis, and decrease the expression of profibrotic genes like integrin αvβ6, a key activator of TGF-β researchgate.netnih.gov.

Mitigation of ER Stress-Induced Apoptosis in Fibrotic Pathogenesis

A central mechanism by which ER stress contributes to fibrosis is by inducing the death (apoptosis) of epithelial cells. Chronic epithelial injury is thought to be a primary event in IPF plos.org. When ER stress is severe or prolonged, IRE1α signaling switches from a pro-survival, adaptive response to a pro-apoptotic one plos.orgnih.govresearchgate.net. This "terminal" UPR is characterized by the hyperactivation of IRE1α's RNase domain, which can degrade various mRNAs and microRNAs, ultimately triggering apoptosis plos.orgresearchgate.net.

Studies have shown that using small molecule inhibitors to attenuate the kinase and subsequent RNase activity of IRE1α can mitigate ER stress-induced apoptosis in alveolar epithelial cells in vitro researchgate.netplos.org. By preventing this epithelial cell death, IRE1α inhibitors may help preserve the integrity of the alveolar barrier and reduce the stimuli that drive fibroblast activation and subsequent scar formation researchgate.netplos.org.

Table 2: Effects of IRE1α Kinase Inhibitors in Preclinical Pulmonary Fibrosis Models

| Inhibitor | Model | Key Findings |

|---|---|---|

| KIRA7 | Bleomycin-induced mouse model | Prevents lung fibrosis; Promotes reversal of established fibrosis researchgate.netplos.orgnih.gov |

| KIRA8 | Bleomycin-induced mouse model | Reduces fibrosis; Decreases profibrotic DATP cell numbers; Reduces TGF-β activation researchgate.netplos.orgnih.gov |

Metabolic Disorder Research

The IRE1α pathway is deeply integrated with cellular metabolism and has been identified as a key player in metabolic diseases such as obesity, insulin resistance, and type 2 diabetes nih.govnih.govresearchgate.net. In metabolic tissues like the liver, adipose tissue, and pancreatic β-cells, IRE1α acts as a sensor for nutrient stress, such as high levels of glucose or saturated fatty acids researchgate.net.

Dysregulation of IRE1α activity under conditions of chronic metabolic stress is thought to contribute to the pathogenesis of these disorders. For example, in the context of obesity, IRE1α can promote chronic low-grade inflammation, a hallmark of insulin resistance nih.gov. The IRE1α-JNK signaling axis is a key link between ER stress and the impairment of insulin signaling nih.gov. Therefore, modulating IRE1α activity with specific inhibitors is being explored as a potential therapeutic strategy to restore metabolic homeostasis and alleviate complications associated with metabolic syndrome nih.govresearchgate.net.

Influence on Hepatic Lipid Homeostasis and Steatosis Development

There is no available preclinical data detailing the specific influence of IRE1alpha kinase-IN-6 on hepatic lipid homeostasis or the development of steatosis. Research in this area has focused on the general role of the IRE1α protein, demonstrating that its deletion in hepatocytes can lead to significant hepatic steatosis under conditions of endoplasmic reticulum (ER) stress nih.govembopress.org. Studies show that IRE1α is crucial for maintaining lipid homeostasis by repressing the expression of key lipogenic regulators and is required for the efficient secretion of apolipoproteins nih.govembopress.org. Furthermore, impaired IRE1α endoribonuclease activity, as seen in diet-induced obesity, is associated with hepatic steatosis nih.gov. However, these findings are related to the IRE1α pathway in general and not the specific actions of the inhibitor IRE1alpha kinase-IN-6.

Regulation of Insulin Signaling Pathways

Specific data from preclinical investigations on how IRE1alpha kinase-IN-6 regulates insulin signaling pathways is not available. The broader role of the IRE1α pathway in metabolic regulation and insulin sensitivity has been a subject of research. For instance, pharmacological inhibition of IRE1α's RNase activity in obese mice has been shown to ameliorate insulin resistance and glucose intolerance nih.gov. Studies also indicate that IRE1α can be activated by insulin and is involved in mediating hepatic lipogenesis nih.govnih.gov. Conversely, systemic or hepatocyte-specific inhibition of IRE1α can prevent hyperglycemia and enhance hepatic insulin responsiveness in the context of type 2 diabetes escholarship.org. These insights pertain to the general pathway, and no studies were identified that specifically used IRE1alpha kinase-IN-6 to investigate these effects.

Neurodegenerative Disease Research (Preclinical Context)

There is no available preclinical research specifically investigating the role or effects of IRE1alpha kinase-IN-6 in neurodegenerative disease models such as Alzheimer's, Parkinson's, or Huntington's disease. The existing research focuses on the broader implications of the IRE1α signaling pathway in the pathology of these diseases. For example, activation of IRE1 is positively correlated with the progression of Alzheimer's disease histopathology in human brain tissue, and genetic targeting of IRE1 in mouse models of the disease reduced amyloid deposition and improved cognitive function nih.govnih.govuchile.cl. In models of Huntington's disease, the kinase activity of IRE1 has been implicated in the aggregation of mutant huntingtin protein nih.govresearchgate.net. Similarly, the IRE1α pathway is considered a contributor to dopaminergic neuron loss in Parkinson's disease models cell.com. While targeting IRE1α is suggested as a potential therapeutic approach for neurodegenerative diseases, there is no specific data on the use of IRE1alpha kinase-IN-6 in this preclinical context nih.gov.

Compound List

As no specific studies involving IRE1alpha kinase-IN-6 were identified, a table of compounds mentioned in this article cannot be generated.

Advanced Methodologies and Research Approaches for Studying Ire1alpha Kinase Modulators

In Vitro Experimental Models

Cell Line-Based Assays for IRE1alpha Kinase Activity and RNase Outputs

The cellular potency of IRE1alpha kinase-IN-6 (also referred to as compound 25 in its primary study) was determined using a specialized cell line-based assay. nih.govresearchgate.net Researchers employed a luciferase reporter assay linked to the splicing of X-box binding protein-1 (XBP1) mRNA. researchgate.net This assay serves as a direct readout of the endoribonuclease (RNase) activity of IRE1alpha, which is triggered by its kinase activation. In this system, inhibition of IRE1alpha's kinase activity prevents the unconventional splicing of the XBP1-luciferase reporter mRNA, leading to a measurable decrease in luciferase signal. This method allows for the quantification of an inhibitor's efficacy within a cellular context. For IRE1alpha kinase-IN-6, this assay demonstrated potent cellular activity. nih.gov

| Assay Type | Compound | Reported IC₅₀ |

|---|---|---|

| XBP1-luciferase Reporter Assay | IRE1alpha kinase-IN-6 (Compound 25) | Potent cellular activity reported |

Three-Dimensional (3D) Spheroid and Organoid Models for Complex Cellular Interactions

There is no publicly available research detailing the use of three-dimensional (3D) spheroid or organoid models in the study of IRE1alpha kinase-IN-6.

Cell-Free Systems for Reconstituting IRE1alpha Activity

The initial characterization and optimization of IRE1alpha kinase-IN-6 relied significantly on cell-free, biochemical assays. researchgate.net These systems use purified, recombinant IRE1alpha protein to directly measure the compound's effect on its enzymatic functions, independent of cellular complexity.

Two primary cell-free assays were utilized:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This binding assay was used to measure the compound's ability to compete with ATP for the kinase binding site on IRE1alpha. It provides a direct measure of binding affinity. researchgate.net

Enzymatic RNase Inhibition Assay : This functional assay directly measures the inhibition of the endoribonuclease activity of IRE1alpha. researchgate.net It quantifies the compound's ability to block the cleavage of an RNA substrate, thereby assessing its functional inhibitory potency on the downstream output of the kinase.

These cell-free systems were instrumental in the structure-activity relationship (SAR) studies that led to the development of IRE1alpha kinase-IN-6, demonstrating its potent, ATP-competitive binding and subsequent inhibition of RNase function. researchgate.net

| Assay Type | Compound | Reported IC₅₀ |

|---|---|---|

| IRE1-TR-FRET Binding Assay | Precursor Compound 2 | 0.0068 µM |

| Enzymatic RNase Inhibition Assay | Precursor Compound 2 | 0.200 µM |

Note: The table shows data for a precursor compound identified during the screening process that led to the development of IRE1alpha kinase-IN-6.

In Vivo Preclinical Models

Genetically Engineered Mouse Models (e.g., IRE1alpha KO, XBP1 KO)

There is no publicly available research detailing the use of genetically engineered mouse models, such as IRE1alpha or XBP1 knockouts, in the study of IRE1alpha kinase-IN-6.

Xenograft Models (Cell Line-Derived and Patient-Derived)

There is no publicly available research detailing the use of cell line-derived or patient-derived xenograft models to evaluate the in vivo efficacy of IRE1alpha kinase-IN-6.

Structural Biology and Computational Approaches

Structural and computational biology are pivotal in the discovery and optimization of novel IRE1α modulators. These techniques provide atomic-level insights into the enzyme's function and its interactions with inhibitors, guiding rational drug design.

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of the IRE1α kinase domain and understanding how modulators bind to it. The binding of ATP-competitive inhibitors to the kinase domain can allosterically inhibit the RNase domain, which is crucial for the downstream signaling of the Unfolded Protein Response (UPR). physiology.orgresearchgate.net Structural studies have revealed that Type II kinase inhibitors, for example, can stabilize IRE1α in an inactive conformation by engaging the DFG (Asp-Phe-Gly) motif within the kinase's activation loop. physiology.org

While the specific crystal structure of IRE1alpha kinase-IN-6 in complex with the IRE1α kinase domain is not publicly available, numerous structures with other ligands have been solved and deposited in the Protein Data Bank (PDB). These structures provide a detailed map of the ATP-binding pocket, highlighting key residues for inhibitor design. For instance, the crystal structure of human IRE1α with inhibitor 16 was a key development in understanding how kinase ligands can inhibit endonuclease activity. acs.org

| PDB ID | Ligand | Resolution (Å) | Description |

|---|---|---|---|

| 4PL3 | MKC9989 | 2.70 | Cytoplasmic domain of mouse IRE1α in complex with an RNase inhibitor. |

| 3P0C | APY29 | 3.20 | Human IRE1α kinase-RNase domains with a kinase inhibitor that activates RNase function. |

| 4U6R | Compound 16 | 2.50 | Human IRE1α kinase domain with a selective ATP-competitive inhibitor. acs.org |

Virtual screening (VS) and computational chemistry are powerful methodologies for identifying novel chemical scaffolds that can modulate IRE1α activity. These approaches save significant time and resources compared to traditional high-throughput screening. mdpi.com VS workflows often involve multiple filtering steps with increasing precision, such as standard precision (SP) and extra precision (XP) docking, to rank compounds from large libraries based on their predicted binding affinity and mode. frontiersin.org

The discovery of IRE1alpha kinase-IN-6, a potent inhibitor with an IC50 value of 4.4 nM, emerged from efforts to identify amino-thienopyrimidine compounds with high potency and selectivity. immunomart.commedchemexpress.com This class of compounds was optimized to spare other kinases, such as BRaf, to minimize off-target effects. acs.orgimmunomart.com Computational approaches, including molecular docking and pharmacophore modeling, are frequently employed in such optimization campaigns to predict how structural modifications will impact binding affinity and selectivity. nih.govmdpi.com

High-Throughput Omics Technologies

High-throughput "omics" technologies provide a global view of the cellular consequences of IRE1α inhibition, offering deep insights into the enzyme's biological roles beyond the canonical splicing of XBP1 mRNA.

RNA sequencing (RNA-Seq) is a critical tool for understanding the full scope of IRE1α's endoribonuclease (RNase) activity. Beyond splicing XBP1 mRNA, IRE1α degrades a specific subset of ER-localized mRNAs in a process known as Regulated IRE1-Dependent Decay (RIDD). nih.govnih.gov RNA-Seq allows for a global, unbiased identification of these RIDD targets by comparing the transcriptomes of cells under ER stress with and without an IRE1α inhibitor. nih.gov

Studies using the IRE1α RNase inhibitor 4μ8c have successfully identified novel RIDD substrates in multiple myeloma cells, demonstrating that RNA-Seq is a suitable method for discovering new targets of IRE1α. nih.gov While specific RNA-Seq data for cells treated with IRE1alpha kinase-IN-6 is not yet available, this methodology would be essential to characterize its downstream effects on RIDD targets and compare its transcriptomic signature to other known IRE1α modulators.

The function and regulation of IRE1α are controlled by a complex network of protein-protein interactions. Proteomic techniques, such as proximity-dependent biotin (B1667282) identification (e.g., BioID, TurboID) followed by mass spectrometry, are used to map this "interactome" or "signalosome" in an unbiased manner. biorxiv.orgnih.govbiorxiv.org These studies have revealed that IRE1α interacts with a wide array of proteins, including ER chaperones (e.g., BiP/GRP78), components of the ER-associated degradation (ERAD) machinery, and proteins involved in RNA processing. biorxiv.orgnih.gov

Characterizing the IRE1α signalosome reveals how its RNase activity and stability are controlled by its interacting partners. biorxiv.org For example, the chaperone HSP90 has been shown to interact with and stabilize the cytosolic domain of IRE1α. nih.gov Proteomic analyses can be used to determine if kinase inhibitors like IRE1alpha kinase-IN-6 alter these crucial protein-protein interactions, which could represent a non-canonical mechanism of action.

| Protein | Function | Significance of Interaction |

|---|---|---|

| BiP (GRP78) | ER Chaperone | Keeps IRE1α inactive in non-stressed cells; its dissociation upon ER stress leads to IRE1α activation. mdpi.com |

| HSP90 | Chaperone | Interacts with the cytosolic domain of IRE1α and regulates its stability. nih.gov |

| SYVN1 | E3 Ubiquitin Ligase | Component of the ERAD machinery, involved in the degradation of IRE1α. biorxiv.org |

| HNRNPL | RNA-Binding Protein | A newly identified interactor that stabilizes IRE1α protein under basal conditions. biorxiv.orgbiorxiv.org |

In addition to degrading mRNAs via RIDD, IRE1α has been shown to cleave specific microRNA precursors (pre-miRNAs), preventing their maturation and function. nih.govresearchgate.net This adds another layer of regulation to gene expression controlled by IRE1α. High-throughput microRNA (miRNA) profiling can identify which miRNAs are affected by IRE1α activity by comparing miRNA expression levels in the presence and absence of IRE1α inhibitors during ER stress.

Studies using the inhibitor 4μ8c demonstrated that IRE1α inhibition restored the expression of several miRNAs, including hsa-miR-301a-3p and hsa-miR-17-5p, which were degraded upon ER stress. nih.gov This IRE1α-dependent degradation of miRNAs can impact cellular processes like apoptosis. nih.gov Profiling the miRNome following treatment with IRE1alpha kinase-IN-6 would be a valuable approach to fully characterize its biological activity and determine if its effects on cell fate are mediated, in part, through the regulation of specific miRNAs.

| miRNA | Effect of IRE1α Activation | Experimental Context |

|---|---|---|

| pre-miR-17 | Degradation | Shown to be cleaved by IRE1α. nih.gov |

| pre-miR-301a | Degradation | Inhibition of IRE1α with 4µ8C restored its expression during ER stress. nih.gov |

| pre-miR-106b | Degradation | Levels were restored upon IRE1α inhibition in ER-stressed cells. nih.gov |

| miR-150 | Degradation | Activated IRE1α degrades miR-150, which has anti-fibrotic functions. researchgate.net |

Chemical Genetics and Targeted Perturbation Strategies

Chemical genetics and targeted perturbation strategies provide powerful methodologies for dissecting the complex signaling pathways regulated by Inositol-requiring enzyme 1α (IRE1α). These approaches utilize small, cell-permeable molecules to rapidly and often reversibly modulate the activity of IRE1α, allowing researchers to probe its distinct functions in real-time. This contrasts with traditional genetic methods, which can be complicated by developmental compensation or off-target effects. By specifically targeting the kinase or RNase domains of IRE1α, these strategies have been instrumental in uncoupling its dual enzymatic activities and understanding their respective contributions to the Unfolded Protein Response (UPR) and other cellular processes.

The core of IRE1α's function lies in its bifunctional nature as both a serine/threonine kinase and an endoribonuclease (RNase). medchemexpress.com Upon endoplasmic reticulum (ER) stress, IRE1α oligomerizes and trans-autophosphorylates its kinase domain, which in turn allosterically activates its RNase domain. nih.govnih.gov This activation leads to two key downstream events: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of other mRNAs. nih.gov Chemical tools have been developed to selectively inhibit or, in some cases, activate these functions, providing a nuanced view of how IRE1α signaling dictates cell fate under various conditions. nih.gov

Small molecule modulators, such as IRE1alpha kinase-IN-6, are central to these perturbation strategies. By binding to specific pockets on the IRE1α protein, such as the ATP-binding site of the kinase domain, these compounds can induce conformational changes that alter enzymatic activity. nih.govnih.gov For example, ATP-competitive inhibitors can be classified based on their downstream effect on the RNase domain. Some inhibitors, known as Type I, bind to the active kinase conformation and paradoxically enhance RNase activity, while others, like Type II inhibitors, stabilize an inactive conformation, thereby inhibiting both kinase and RNase functions. nih.govacs.org This divergent modulation allows for precise perturbation of specific IRE1α outputs, enabling detailed investigation into the distinct roles of XBP1 splicing and RIDD in cellular homeostasis and disease. nih.govucsf.edu

Detailed Research Findings from Perturbation Studies

Targeted perturbation of IRE1α with specific chemical modulators has yielded significant insights into its biological roles. The use of kinase-inhibiting RNase attenuators (KIRAs), such as KIRA6, has demonstrated that allosteric inhibition of the IRE1α RNase can promote cell survival under ER stress. nih.govescholarship.org These compounds work by binding to the ATP pocket and stabilizing a conformation that prevents the oligomerization necessary for RNase activation, thereby attenuating both XBP1 splicing and RIDD. nih.govnih.gov Studies using KIRA6 have shown that this inhibition can preserve the viability of photoreceptor cells in models of retinal degeneration and protect pancreatic β-cells in diabetic mice, highlighting the therapeutic potential of targeting IRE1α hyperactivity. nih.gov

Conversely, other ATP-competitive inhibitors like APY29 act as allosteric activators of the RNase domain while still inhibiting kinase autophosphorylation. medchemexpress.comtargetmol.com This unique mechanism allows researchers to isolate and study the consequences of RNase activity independent of kinase signaling. Such studies have helped to clarify how different levels and types of RNase output (XBP1 splicing versus RIDD) can lead to divergent cell fates, such as adaptation or apoptosis. nih.gov

The compound IRE1alpha kinase-IN-6 is a potent IRE1α inhibitor with a reported IC50 value of 4.4 nM. immunomart.com As an amino-thienopyrimidine, it was developed for its high potency and selectivity, offering a refined tool for chemical genetic studies. immunomart.com The application of such highly potent and selective inhibitors in targeted perturbation studies is crucial for minimizing off-target effects and accurately attributing observed biological phenomena to the modulation of IRE1α. For instance, selective IRE1α inhibitors have been used to show that uncoupling lipid-induced ER stress from inflammasome activation in macrophages can reduce atherosclerosis in animal models, demonstrating a key role for IRE1α in "metaflammation". nih.govnih.gov

It is important to note, however, that some widely used inhibitors may have off-target effects. For example, KIRA6 has been reported to inhibit leukotriene biosynthesis and NF-κB/AP-1 inflammatory pathways through mechanisms independent of IRE1α, by targeting proteins such as HSP60. nih.govbiorxiv.orgauf.org These findings underscore the importance of using multiple, structurally distinct modulators and genetic validation methods to confidently assign a biological role to IRE1α.

The following interactive tables summarize the properties of key IRE1α modulators and the typical outcomes of their use in perturbation studies.

Table 1: Properties of Selected IRE1α Modulators

| Compound | Mechanism of Action | Effect on Kinase Activity | Effect on RNase Activity | Reported IC50 |

|---|---|---|---|---|

| IRE1alpha kinase-IN-6 | Potent IRE1α inhibitor | Inhibition | Inhibition | 4.4 nM immunomart.com |

| KIRA6 | Type II Kinase Inhibitor; Allosteric RNase Attenuator | Inhibition | Inhibition (Allosteric) | ~0.6 µM (kinase) selleckchem.com |

| APY29 | Type I Kinase Inhibitor; Allosteric RNase Activator | Inhibition | Activation (Allosteric) | 280 nM (autophosphorylation) medchemexpress.comtargetmol.com |

| STF-083010 | Direct RNase Inhibitor | No Effect | Inhibition | N/A |

| 4µ8C | Direct RNase Inhibitor | No Effect | Inhibition | 76 nM selleckchem.com |

Future Directions and Unresolved Questions in Ire1alpha Kinase in 6 Research

Elucidating Context-Dependent IRE1alpha Kinase Activity Regulation

A primary challenge in the therapeutic targeting of IRE1α is the context-dependent nature of its activity. The function of IRE1α is not uniform across different tissues or even within different cellular states. nih.gov Research has shown that IRE1α's role can be profoundly different depending on the metabolic state of the cell, such as in the liver where it can be activated by both anabolic and catabolic conditions. nih.gov Furthermore, the nature and duration of ER stress can determine whether IRE1α activation leads to a pro-survival adaptive response or a pro-apoptotic one. nih.govmdpi.com

Future research must unravel how various signals are integrated at the IRE1α level. For instance, IRE1α can be regulated by its interaction with other proteins, such as the Sel1L-Hrd1 ER-associated degradation (ERAD) complex, which targets it for degradation under basal conditions. northwestern.edunih.gov Additionally, redox regulation through the oxidation of specific cysteine residues can modulate IRE1α's function, adding another layer of control. researchgate.net Understanding how a compound like IRE1alpha kinase-IN-6 influences these diverse regulatory inputs in specific disease contexts is a critical unresolved question. The interaction of IRE1α with its paralog, IRE1β, which can act as a dominant-negative suppressor, further complicates the signaling output and requires deeper investigation. biorxiv.orgrupress.org

Identifying Novel Downstream Substrates and Signaling Networks of IRE1alpha Kinase-IN-6

The canonical downstream effect of IRE1α activation is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. nih.govmdpi.com However, IRE1α's endoribonuclease (RNase) activity also targets a broader range of mRNAs and microRNAs in a process known as Regulated IRE1-Dependent Decay (RIDD). mdpi.comnih.gov The full spectrum of RIDD substrates is not completely mapped and appears to be cell-type specific. A key goal for the development of inhibitors like IRE1alpha kinase-IN-6 is to determine their specific effects on the RIDD profile, as this can have profound consequences on cell fate. nih.gov

Moreover, IRE1α engages in non-canonical signaling independent of its enzymatic activity. It can act as a scaffold to assemble signaling complexes, for instance, by interacting with TNF Receptor-Associated Factor 2 (TRAF2) to activate the JNK signaling pathway, which can lead to inflammation or apoptosis. nih.govnih.gov Recent proteomic studies are beginning to uncover a wider "signalosome" of IRE1α-interacting proteins that could regulate its function or represent novel downstream signaling pathways. embo.org A crucial future direction will be to elucidate how IRE1alpha kinase-IN-6 affects these protein-protein interactions and the balance between XBP1 splicing, RIDD, and non-canonical scaffolding functions.

Investigating the Full Spectrum of Biological Responses to Sustained IRE1alpha Kinase Modulation

The long-term consequences of inhibiting IRE1α are largely unknown and represent a significant hurdle for clinical translation. Since IRE1α is a central homeostatic regulator, its sustained modulation could have unintended effects. For example, IRE1α signaling is vital for the function of professional secretory cells and various immune cells. nih.gov Chronic inhibition could compromise immune responses or disrupt metabolic homeostasis.

Studies using other IRE1α inhibitors have shown that blocking this pathway can attenuate pathological cell reprogramming in lung fibrosis models, suggesting a therapeutic benefit. researchgate.net However, the dual role of IRE1α in both promoting and suppressing disease progression complicates predictions. In some contexts, IRE1α activation is protective, while in others, it drives pathology. nih.govnih.gov Therefore, a major unresolved question is to define the therapeutic window and the full biological impact of sustained treatment with compounds like IRE1alpha kinase-IN-6 across different physiological systems and disease states.

Development of More Selective and Potent IRE1alpha Kinase Modulators

The development of small molecules targeting IRE1α has led to different classes of inhibitors with distinct mechanisms of action. researchgate.net These can be broadly categorized based on their binding site and effect on the enzyme's conformation and activity.

Type I Kinase Inhibitors: These ATP-competitive inhibitors, such as Sunitinib, bind to the active conformation of the kinase domain. Paradoxically, this can allosterically activate the RNase domain, promoting XBP1 splicing. mdpi.comescholarship.org

Type II Kinase Inhibitors (KIRAs): Kinase-Inhibiting RNase Attenuators, like the well-studied KIRA6, bind to the ATP-binding site but stabilize an inactive conformation of the kinase domain. This allosterically inhibits the RNase activity. nih.govresearchgate.net

RNase-Targeting Inhibitors: Compounds like the salicylaldehyde-based tricyclic chromenones directly bind to and inhibit the RNase active site, independent of the kinase domain. aacrjournals.org